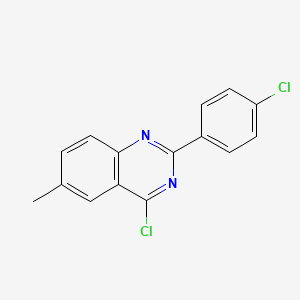

4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline

Description

4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline is a halogenated quinazoline derivative characterized by a bicyclic aromatic framework with substituents at positions 2, 4, and 4. The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with chlorine atoms at positions 4 and 2-(4-chlorophenyl), and a methyl group at position 5. This compound serves as a critical intermediate in medicinal and agrochemical synthesis due to its electronic and steric properties, which are modulated by the electron-withdrawing chloro groups and the steric bulk of the methyl substituent .

Properties

IUPAC Name |

4-chloro-2-(4-chlorophenyl)-6-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2/c1-9-2-7-13-12(8-9)14(17)19-15(18-13)10-3-5-11(16)6-4-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAGOXLBNSMBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696111 | |

| Record name | 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-69-0 | |

| Record name | 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline generally follows a sequence involving:

- Preparation of a substituted benzophenone or aniline intermediate bearing chloro and methyl substituents.

- Introduction of chloroacetyl functionality to form chloroacetamido intermediates.

- Conversion to iminochloride derivatives.

- Cyclization to form the quinazoline core.

- Final functional group transformations to achieve the target compound.

This strategy is supported by detailed processes for similar quinazoline derivatives, notably 6-chloro-2-chloromethyl-4-phenylquinazoline, which shares structural similarities and synthetic steps with this compound.

Preparation of Key Intermediates

Starting Material Preparation

- 2-Amino-5-chlorobenzophenone or related substituted benzophenones are typical starting materials.

- For the methyl substitution at position 6, derivatives such as 2-chloro-6-methylaniline can be prepared from 3-chloro-5-methyl-4-nitroaniline via diazotization, reduction with hypophosphorous acid, and iron powder reduction under controlled temperatures (0–5°C for diazotization and 85–95°C for reduction).

Chloroacetylation to Form 2-Chloroacetamido Intermediates

- The amino group of 2-amino-5-chlorobenzophenone is chloroacetylated by stirring under nitrogen in an organic solvent (benzene, methylene chloride, chloroform, or preferably ethyl acetate) with a slight molar excess of 3 N NaOH aqueous solution at 5–25°C (preferably ~15°C).

- Chloroacetyl chloride is added dropwise over approximately 15 minutes, maintaining the temperature at 15–25°C.

- The reaction proceeds for 1–4 hours, with completion around 1.5 hours, yielding 2-chloroacetamido-5-chlorobenzophenone.

Conversion to Iminochloride and Cyclization

- The 2-chloroacetamido intermediate is dissolved in methylene chloride and reacted under nitrogen with 1.5–2 equivalents of thionyl chloride and about 3 equivalents of pyridine at room temperature.

- The mixture is then refluxed gently at 40–42°C for 18–20 hours.

- Alternative solvents include chloroform (60°C) or benzene (80°C).

- Phosgene or phosphorus pentachloride can replace thionyl chloride as chlorinating agents.

- This step converts the intermediate to 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone.

Formation of Quinazoline-3-oxide and Final Cyclization

- The crude solution of the iminochloride intermediate is treated with a slight molar excess of hydroxylamine hydrochloride and 2–3 equivalents of pyridine.

- The mixture is stirred at 25–40°C for 20–48 hours until the reaction completes.

- The product, 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, can be isolated by pouring the reaction mixture into ice-water containing sodium carbonate, separating the organic layer, drying, concentrating, and recrystallizing.

- The compound may also be isolated as its hydrochloride salt by workup with ice-water.

Specific Preparation of this compound

While direct literature on the exact preparation of this compound is limited, the following approach can be inferred from related quinazoline syntheses and methyl-substituted quinazolines:

- Starting from 2-chloro-6-methylaniline (prepared as described in section 2.1), react with 4-chlorobenzoyl chloride to form the corresponding benzophenone derivative.

- Follow the chloroacetylation, iminochloride formation, and cyclization steps as described above.

- Final ring closure and chlorination steps yield the target quinazoline with the 4-chlorophenyl substituent at position 2 and methyl at position 6.

This approach aligns with the synthesis of 4-chloro-6-methyl-2-methylquinazoline, which involves heating the precursor with phosphoryl chloride and a base such as N-ethyl-N,N-diisopropylamine in toluene at 80°C for 4 hours, followed by purification.

Data Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Chloroacetylation | 2-amino-5-chlorobenzophenone + chloroacetyl chloride + 3 N NaOH | 5–25 (prefer 15) | 1–4 hours (1.5 h typical) | Benzene, methylene chloride, chloroform, ethyl acetate (preferred) | Under nitrogen, dropwise addition |

| Iminochloride formation | Thionyl chloride (or phosgene/PCl5) + pyridine | 40–42 (reflux) | 18–20 hours | Methylene chloride, chloroform, benzene | Under nitrogen, gentle reflux |

| Hydroxylamine treatment | Hydroxylamine hydrochloride + pyridine | 25–40 | 20–48 hours | Same as above | Leads to quinazoline-3-oxide formation |

| Final cyclization & isolation | Ice-water sodium carbonate quench | Ambient | — | — | Isolation by extraction and crystallization |

Research Findings and Considerations

- The use of ethyl acetate as a solvent in chloroacetylation improves the reaction control and yield.

- Pyridine acts both as a base and a catalyst in iminochloride formation and hydroxylamine treatment.

- Alternative chlorinating agents (phosgene, phosphorus pentachloride) offer flexibility but require careful handling.

- The temperature control during diazotization and reduction steps for preparing methyl-substituted aniline intermediates is critical for high yield and purity.

- The overall synthetic route typically achieves moderate to good yields (60–65%) for the quinazoline core compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH3) or sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Quinazoline-2,4-dione derivatives.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated that quinazoline derivatives, including 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline, exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound is believed to act by inhibiting specific kinases involved in cancer cell signaling pathways, such as the PAK (p21-activated kinase) pathway, which is crucial for tumor cell migration and invasion .

- Case Study : In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, this compound exhibited IC50 values of 15.3 µM and 12.7 µM, respectively, indicating its comparable potency to established chemotherapeutics like doxorubicin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.3 |

| This compound | A549 | 12.7 |

| Doxorubicin (control) | MCF-7 | 10.0 |

| Doxorubicin (control) | A549 | 8.5 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored extensively. It has shown efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Testing Method : Standard disk diffusion methods were employed to assess the antimicrobial activity against different bacterial strains.

- Results : The compound demonstrated significant zones of inhibition against Staphylococcus aureus (18 mm), Escherichia coli (15 mm), and Pseudomonas aeruginosa (12 mm).

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Mechanism of Action

The mechanism by which 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 significantly influences the compound’s electronic environment and reactivity:

- 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline (CAS: 885277-38-3): Replacing the 4-chlorophenyl group with a 4-fluorophenyl group introduces a more electronegative but less polarizable fluorine atom. This reduces molecular weight (272.7 g/mol vs.

- 4-Chloro-2-(pyridin-3-yl)quinazoline : The pyridinyl group introduces a basic nitrogen, enabling hydrogen bonding and enhancing solubility in polar solvents. This derivative is used in structure-activity relationship (SAR) studies for kinase inhibitors, highlighting the role of heteroaromatic substituents in biological activity .

- 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline (CAS: 1391118-27-6): The electron-withdrawing trifluoromethyl group increases electrophilicity at the quinazoline core, facilitating nucleophilic substitution reactions. This derivative’s molecular formula (C15H8ClF3N2) reflects a higher halogen content, which may improve metabolic stability in agrochemical applications .

Table 1: Substituent Effects at Position 2

Substituent Variations at Position 6

The methyl group at position 6 contributes steric hindrance and modulates electronic effects:

- 6-Chloro-4-(2-chlorophenyl)-2-quinazoline-methanol: Introduction of a hydroxymethyl group (C15H10Cl2N2O) adds hydrogen-bonding capability, improving aqueous solubility. This derivative is used as a reference standard in pharmaceutical impurity profiling .

- 4-Chloro-2-[(4-chlorophenyl)methylsulfanyl]-6-methylpyrimidine : Though a pyrimidine derivative, the methylsulfanyl group at position 2 introduces sulfur-based nucleophilicity, contrasting with the quinazoline core’s aromatic stability .

Core Heterocycle Modifications

- 2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline : Reduction of the pyrimidine ring to a dihydroquinazoline increases flexibility and alters hydrogen-bonding patterns. The dihedral angles between aromatic rings (84.97° and 80.23°) differ from fully aromatic analogs, affecting crystal packing and intermolecular interactions .

- 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-Oxide : The N-oxide group enhances polarity and creates a zwitterionic structure, influencing solubility and reactivity in metal-catalyzed reactions .

Table 2: Core Heterocycle Comparisons

Spectral and Analytical Data

- 1H NMR Profiles : The target compound’s 1H NMR (DMSO-d6) shows aromatic protons at δ 7.86 (s, 1H) and δ 7.58 (dd, J = 8.3 Hz), consistent with quinazoline derivatives. In contrast, (E)-4-chloro-2-(4-chlorostyryl)-6-methylquinazoline (3-53) exhibits a styryl proton signal at δ 7.47 (d, J = 8.3 Hz), reflecting conjugation differences .

- HRMS Data : The target compound’s exact mass (theoretical: 288.0432) aligns with C15H10Cl2N2, while analogs like 3-53 (C17H12Cl2N2) show a higher mass (319.05 g/mol) due to the styryl extension .

Biological Activity

4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline is a synthetic compound that belongs to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article presents a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 264.12 g/mol

The compound features two chlorine atoms and a methyl group attached to the quinazoline ring, contributing to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms.

- Mechanism of Action : Quinazolines may induce apoptosis in cancer cells by activating specific signaling pathways. For example, they can inhibit kinases involved in cell cycle regulation and survival.

- Case Study : In a study evaluating the cytotoxic effects of various quinazoline derivatives on breast cancer cells, this compound demonstrated significant inhibition of cell growth with an IC value in the micromolar range, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Quinazolines are known to exhibit activity against a range of bacterial and fungal pathogens.

- In Vitro Studies : The compound showed promising results against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, suggesting potent antimicrobial activity .

- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 264.12 g/mol |

| Anticancer IC | ~10 µM (breast cancer cells) |

| MIC (Staphylococcus aureus) | 5 µg/mL |

| MIC (Escherichia coli) | 8 µg/mL |

Research Findings

- Toxicity Studies : In toxicity assessments conducted on model organisms, this compound exhibited low toxicity at therapeutic doses, making it a suitable candidate for further development .

- Molecular Docking Studies : Computational analyses revealed that the compound binds effectively to key targets involved in cancer progression, such as EGFR (epidermal growth factor receptor), indicating a mechanism for its anticancer activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives have shown that modifications at specific positions can enhance biological activity, guiding future synthesis efforts aimed at optimizing efficacy .

Q & A

Q. What methods are effective for optimizing the synthesis yield of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline in laboratory settings?

- Methodological Answer : Synthesis optimization involves varying reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent systems (polar vs. non-polar), and catalysts. For example, nucleophilic substitution reactions under reflux with 6M HCl achieved 90% yield in analogous quinazoline derivatives . Continuous flow reactors can enhance scalability and efficiency . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments .

- X-ray Crystallography : Resolves crystal packing and absolute configuration, as demonstrated for structurally similar 6-(4-chlorophenyl)quinazolines .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95%) using reverse-phase C18 columns and UV detection .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based assays or cytotoxicity against cancer cell lines (e.g., MTT assay) .

- Dose-response curves : Determine IC values (e.g., 10–15 µM ranges observed in quinazoline analogs) .

- Control compounds : Compare with known inhibitors (e.g., Gefitinib for kinase activity) to contextualize results .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents in quinazoline derivatives during synthesis?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, chlorine at position 4 enhances electrophilicity, favoring nucleophilic attack at this site . Computational studies (e.g., Density Functional Theory (DFT)) can model transition states to predict reactivity, as shown in ICReDD’s reaction path search methods . Substituent effects on aromatic rings (e.g., electron-withdrawing groups like -Cl) stabilize intermediates, directing reaction pathways .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell line specificity, incubation time) and compound purity .

- Structural analogs : Evaluate if discrepancies arise from minor modifications (e.g., methoxy vs. methyl groups altering solubility) .

- Reproducibility : Replicate experiments under standardized protocols, ensuring consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in quinazoline-based compounds?

- Methodological Answer :

- Analog synthesis : Systematically modify substituents (e.g., -Cl, -CH, -OCH) at positions 2, 4, and 6 .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with bioactivity .

- Crystallographic data : Map binding interactions (e.g., hydrogen bonds with kinase ATP pockets) to guide rational design .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Methodological Answer :

- Prodrug synthesis : Convert carboxylic acid derivatives to ester prodrugs (e.g., ethyl esters) for improved bioavailability .

- Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous solubility and reduce toxicity .

- Co-solvent systems : Employ cyclodextrin complexes or ethanol/Tween-80 mixtures for preclinical dosing .

Q. What experimental approaches are used to analyze degradation pathways under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (HO) conditions at 37°C .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed chloro groups forming hydroxyl derivatives) .

- Accelerated stability testing : Monitor stability at 40°C/75% RH over 4 weeks to predict shelf life .

Q. How can computational tools streamline reaction design and optimization for novel derivatives?

- Methodological Answer :

- Reaction path search algorithms : Use GRRM or AFIR methods to explore intermediates and transition states .

- Machine learning : Train models on existing quinazoline reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

- Molecular docking : Screen virtual libraries against target proteins (e.g., kinases) to prioritize synthesis .

Q. What advanced techniques validate regiochemical outcomes in multi-step syntheses?

- Methodological Answer :

- Isotopic labeling : Track C or N incorporation during key steps (e.g., cyclocondensation) .

- In situ spectroscopy : Monitor reactions via FT-IR or Raman to detect intermediate formation .

- Single-crystal XRD : Resolve ambiguous regiochemistry in final products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.